molecular formula C22H24N2O3S B298884 5-(2,3-Dimethoxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2,3-Dimethoxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298884
M. Wt: 396.5 g/mol
InChI Key: IAWWAJOHDYMCMW-LRSFCCPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dimethoxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as DIBPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DIBPT belongs to the thiazolidinone family of compounds and is known for its anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of DIBPT is not fully understood. However, studies have suggested that DIBPT exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. DIBPT has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
DIBPT has been shown to have various biochemical and physiological effects. Studies have shown that DIBPT can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DIBPT has also been shown to reduce oxidative stress in cells by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One advantage of using DIBPT in lab experiments is its ability to inhibit the expression of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for various inflammatory diseases. However, one limitation of using DIBPT in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on DIBPT. One potential area of research is the development of novel drug formulations that improve the bioavailability of DIBPT. Additionally, further studies are needed to fully understand the mechanism of action of DIBPT and its potential therapeutic applications. Finally, research on the safety and toxicity of DIBPT is needed to determine its potential as a therapeutic agent.

Synthesis Methods

DIBPT can be synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde and isobutylamine to form 5-(2,3-dimethoxybenzylidene)-3-isobutyl-1,3-thiazolidin-4-one. This intermediate compound is then reacted with aniline to form DIBPT.

Scientific Research Applications

DIBPT has been extensively studied for its potential therapeutic properties. Research has shown that DIBPT exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. DIBPT has also been shown to possess antioxidant properties by reducing oxidative stress in cells. Additionally, DIBPT has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.

properties

Product Name

5-(2,3-Dimethoxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O3S/c1-15(2)14-24-21(25)19(28-22(24)23-17-10-6-5-7-11-17)13-16-9-8-12-18(26-3)20(16)27-4/h5-13,15H,14H2,1-4H3/b19-13+,23-22?

InChI Key

IAWWAJOHDYMCMW-LRSFCCPYSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=NC3=CC=CC=C3

SMILES

CC(C)CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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